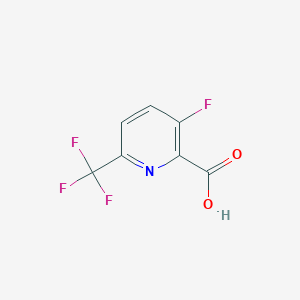

3-氟-6-(三氟甲基)吡啶-2-羧酸

描述

“3-Fluoro-6-(trifluoromethyl)pyridine-2-carboxylic acid” is a derivative of pyridinecarboxylic acid . It is a monocarboxylic derivative of pyridine, which is an aromatic heterocyclic compound . The molecular weight of this compound is 191.11 g/mol .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, including “3-Fluoro-6-(trifluoromethyl)pyridine-2-carboxylic acid”, has been a topic of research in the agrochemical and pharmaceutical industries . The synthesis of these compounds often involves the use of a chiral auxiliary . For example, the synthesis of tipranavir, a related compound, involved the introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF .

Molecular Structure Analysis

The molecular structure of “3-Fluoro-6-(trifluoromethyl)pyridine-2-carboxylic acid” is characterized by the presence of a pyridine ring, a carboxylic acid group, and a trifluoromethyl group . The pyridine ring is a six-membered aromatic ring with one nitrogen atom . The trifluoromethyl group is a functional group consisting of one carbon atom bonded to three fluorine atoms .

Chemical Reactions Analysis

The chemical reactions involving “3-Fluoro-6-(trifluoromethyl)pyridine-2-carboxylic acid” are influenced by the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety . For instance, the trifluoromethyl group can participate in various reactions, such as Pd-catalyzed coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of “3-Fluoro-6-(trifluoromethyl)pyridine-2-carboxylic acid” are influenced by the presence of the fluorine atom and the pyridine moiety . The trifluoromethyl group imparts unique properties to the compound, such as increased lipophilicity and enhanced metabolic stability .

科学研究应用

农业化学工业

三氟甲基吡啶衍生物,包括“3-氟-6-(三氟甲基)吡啶-2-羧酸”之类的化合物,以其优异的害虫防治特性而闻名。 氟和吡啶结构的存在使其比传统的含苯基杀虫剂更有效 .

制药工业

这些化合物可用于合成药物。 例如,它们可以作为神经递质的受体拮抗剂,这些神经递质参与疼痛敏感性,例如在脑膜血管和由周围感觉三叉神经支配的硬脑膜中 .

作物保护产品的合成

三氟甲基是合成各种作物保护产品的关键组成部分。 由于其在保护作物免受害虫侵害方面的有效性,对这些衍生物的需求很高 .

化学中间体

“3-氟-6-(三氟甲基)吡啶-2-羧酸”可以作为各种合成过程中的化学中间体,包括环缩合反应,这在创建复杂的有机分子中至关重要 .

作用机制

Target of Action

Trifluoromethylpyridines (tfmps), a group to which this compound belongs, are known to be used in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests and also found in several pharmaceutical and veterinary products . The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Mode of Action

It’s known that tfmp derivatives bind to their targets through various interactions, including hydrogen bonding and van der waals forces .

Biochemical Pathways

Tfmp derivatives are known to affect various biological activities due to the unique properties of the fluorine atom and the pyridine moiety .

Result of Action

Tfmp derivatives are known to exhibit various biological activities due to the unique properties of the fluorine atom and the pyridine moiety .

安全和危害

未来方向

The future directions for “3-Fluoro-6-(trifluoromethyl)pyridine-2-carboxylic acid” and its derivatives are promising. They are expected to find many novel applications in the future, especially in the agrochemical and pharmaceutical industries . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

生化分析

Biochemical Properties

3-Fluoro-6-(trifluoromethyl)pyridine-2-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby altering their catalytic activity. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially affecting the overall metabolic flux. Additionally, 3-Fluoro-6-(trifluoromethyl)pyridine-2-carboxylic acid can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function .

Cellular Effects

The effects of 3-Fluoro-6-(trifluoromethyl)pyridine-2-carboxylic acid on various cell types and cellular processes are profound. This compound has been shown to modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, it can activate or inhibit specific signaling cascades, resulting in altered cellular responses. Furthermore, 3-Fluoro-6-(trifluoromethyl)pyridine-2-carboxylic acid can impact cellular metabolism by influencing the activity of key metabolic enzymes, thereby affecting the production and utilization of metabolic intermediates .

Molecular Mechanism

At the molecular level, 3-Fluoro-6-(trifluoromethyl)pyridine-2-carboxylic acid exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, 3-Fluoro-6-(trifluoromethyl)pyridine-2-carboxylic acid can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Fluoro-6-(trifluoromethyl)pyridine-2-carboxylic acid can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Fluoro-6-(trifluoromethyl)pyridine-2-carboxylic acid remains stable under specific storage conditions, but its activity may diminish over extended periods due to degradation. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular processes, including changes in cell viability and function .

Dosage Effects in Animal Models

The effects of 3-Fluoro-6-(trifluoromethyl)pyridine-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme modulation and improved metabolic function. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and disruption of cellular processes. Threshold effects have been observed, where the compound’s impact on biological systems becomes significant only above certain concentration levels .

Metabolic Pathways

3-Fluoro-6-(trifluoromethyl)pyridine-2-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors essential for metabolic processes. This compound can affect metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolic intermediates. Additionally, 3-Fluoro-6-(trifluoromethyl)pyridine-2-carboxylic acid can influence the synthesis and degradation of specific metabolites, thereby altering the overall metabolic balance within cells .

Transport and Distribution

The transport and distribution of 3-Fluoro-6-(trifluoromethyl)pyridine-2-carboxylic acid within cells and tissues are mediated by various transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments. For instance, 3-Fluoro-6-(trifluoromethyl)pyridine-2-carboxylic acid may be actively transported into cells via specific transporters, influencing its intracellular concentration and subsequent biological effects .

Subcellular Localization

The subcellular localization of 3-Fluoro-6-(trifluoromethyl)pyridine-2-carboxylic acid plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization of 3-Fluoro-6-(trifluoromethyl)pyridine-2-carboxylic acid within cells is essential for understanding its biochemical and cellular effects .

属性

IUPAC Name |

3-fluoro-6-(trifluoromethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4NO2/c8-3-1-2-4(7(9,10)11)12-5(3)6(13)14/h1-2H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVXHKNUBOYNCCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1F)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214365-86-2 | |

| Record name | 3-fluoro-6-(trifluoromethyl)pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

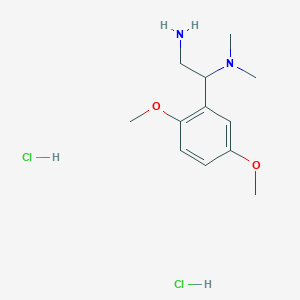

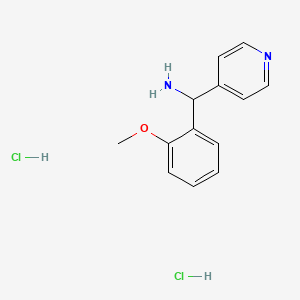

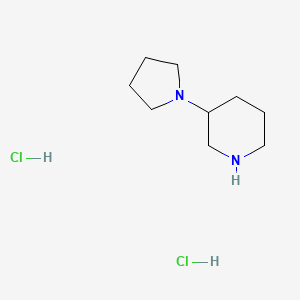

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-Methyl-6,7-dihydro-5,8-dioxa-1,3-diaza-cyclopenta[B]naphthalen-1-YL)-acetic acid hydrochloride](/img/structure/B1389694.png)

![Furan-2-carboxylic acid [2-(2-hydroxy-ethylamino)-ethyl]-amide hydrochloride](/img/structure/B1389698.png)

![1-[(5-Methyl-thiophen-2-ylmethyl)-amino]-propan-2-OL hydrochloride](/img/structure/B1389699.png)

![2-Bromo-N-{4-[(ethylanilino)sulfonyl]-phenyl}acetamide](/img/structure/B1389710.png)

![2-Bromo-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-acetamide](/img/structure/B1389713.png)

![2-Bromo-N-{4-[(4-methyl-1-piperidinyl)carbonyl]-phenyl}acetamide](/img/structure/B1389715.png)

![5-[(2-Bromoacetyl)amino]-2-chloro-N-cyclohexylbenzamide](/img/structure/B1389716.png)